molecular formula C11H12O3 B3113801 3-Oxo-4-(2-methylphenyl)butanoic acid CAS No. 1984037-91-3

3-Oxo-4-(2-methylphenyl)butanoic acid

Cat. No.: B3113801
CAS No.: 1984037-91-3
M. Wt: 192.21 g/mol
InChI Key: DYBQQSLTYOCZGK-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12O3. It is a carboxylic acid derivative with a ketone functional group at the third carbon and a 2-methylphenyl group attached to the fourth carbon. This compound has significant potential in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name

4-(2-methylphenyl)-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBQQSLTYOCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Oxo-4-(2-methylphenyl)butanoic acid involves a Friedel–Crafts acylation reaction. This reaction typically uses toluene and succinic anhydride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel–Crafts Acylation: Toluene reacts with succinic anhydride in the presence of AlCl3 to form the desired product.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Oxo-4-(2-methylphenyl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and effects on cell function.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    3-Methyl-2-oxo-butanoic acid: A related compound with a different substitution pattern on the aliphatic chain.

Uniqueness

3-Oxo-4-(2-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a ketone and carboxylic acid functional groups, along with the 2-methylphenyl substitution, makes it a versatile compound for various applications.

Biological Activity

3-Oxo-4-(2-methylphenyl)butanoic acid, also known as a derivative of phenylbutanoic acid, has garnered attention for its potential biological activities. This compound is part of a broader class of organic compounds that exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 1984037-91-3

This compound features a ketone functional group (3-oxo) and a phenyl ring substituted with a methyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.06 mg/mL, showing that these compounds could outperform traditional antibiotics like ampicillin in certain cases .

Compound MIC (mg/mL) Target Organism
Compound A0.004Enterobacter cloacae
Compound B0.006Staphylococcus aureus
Compound C0.03Escherichia coli

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific enzymes linked to cancer progression has also been noted .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cell culture models. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
  • Cell Signaling Modulation : It can alter cell signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
  • Membrane Interaction : The hydrophobic nature of the phenyl ring may facilitate interactions with cellular membranes, affecting membrane fluidity and function.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Neurodegenerative Diseases : Compounds similar to this compound have been explored for their neuroprotective effects against diseases like Alzheimer's and Parkinson's by inhibiting kynurenine-3-hydroxylase, an enzyme implicated in neurodegeneration .
  • Tuberculosis Treatment : Research into derivatives has shown promise in combating Mycobacterium tuberculosis, indicating that structural modifications could enhance their efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 3-Oxo-4-(2-methylphenyl)butanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride and substituted aromatics, followed by functional group modifications. For example, Michael-type additions (e.g., thioglycolic acid to β-keto esters) are employed to introduce sulfur-containing moieties . Reaction conditions such as temperature (e.g., 30–65°C), solvent polarity, and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) critically impact yield. For instance, anhydrous conditions and inert atmospheres are essential to prevent side reactions like hydrolysis of intermediates .

Q. How can structural characterization of this compound and its derivatives be optimized?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and confirming substituent positions, as demonstrated for structurally similar compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid . Complementary techniques include:

  • NMR : Distinguishes keto/enol tautomers via δ 12–14 ppm (enolic OH) and δ 2.5–3.5 ppm (α-protons to carbonyl).
  • FT-IR : Strong C=O stretches at ~1700–1750 cm⁻¹ for ketone and carboxylic acid groups .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups : The 2-methylphenyl group alters electron density at the keto position, affecting nucleophilic addition rates.
  • Solubility : Low aqueous solubility (due to the aromatic ring) necessitates polar aprotic solvents (e.g., DMF) for reactions .
  • Acidity : The β-keto acid moiety (pKa ~3–4) enables deprotonation for salt formation or coordination chemistry .

Advanced Research Questions

Q. How can enzymatic cascades be leveraged to synthesize chiral derivatives of this compound?

PluriZyme systems (e.g., TR2E2 transaminase-hydrolase fusion) enable one-pot cascade reactions. For example:

Hydrolase site : Converts β-keto esters (e.g., methyl 3-oxo-4-arylbutanoate) to β-keto acids.

Transaminase site : Stereoselectively aminates the β-keto acid to yield β-amino acids (>99% e.e.) .
Optimization strategies :

  • pH (8.0–9.5) and temperature (60–65°C) adjustments to balance enzyme activity.
  • Substrate engineering to reduce steric hindrance at the transaminase active site.

Q. How do computational models aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) simulations can:

  • Map energy profiles for keto-enol tautomerization, identifying stable intermediates.
  • Predict regioselectivity in electrophilic substitutions (e.g., fluorination at the ortho vs. para position of the phenyl ring) .
  • Guide enzyme-substrate docking (e.g., TR2E2) to rationalize stereochemical outcomes .

Q. What analytical strategies resolve contradictions in reported spectral data for structurally similar analogs?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Solutions include:

  • Standardized protocols : Use deuterated DMSO for NMR to stabilize enolic forms.
  • Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian-derived IR spectra) .
  • HPLC-MS : Detect trace impurities (e.g., residual AlCl₃ from Friedel-Crafts) that distort spectral peaks .

Q. How can derivatives of this compound be tailored for neuroprotective or anticancer activity studies?

  • Structural modifications : Introduce sulfhydryl groups (via substitution) to enhance blood-brain barrier penetration .
  • Bioisosteres : Replace the carboxylic acid with a tetrazole to improve metabolic stability .
  • In vitro assays : Test ROS scavenging in neuronal cells or cytotoxicity in cancer lines (e.g., IC₅₀ determination) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for chiral separations .

Q. How can reaction yields be improved in large-scale syntheses?

  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) reduce side reactions vs. homogeneous AlCl₃ .
  • Flow chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-4-(2-methylphenyl)butanoic acid
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3-Oxo-4-(2-methylphenyl)butanoic acid

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